molecular formula C5H7N3OS2 B8738133 S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate CAS No. 140128-01-4

S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate

Cat. No.: B8738133
CAS No.: 140128-01-4
M. Wt: 189.3 g/mol
InChI Key: SHWXDEZMFCXAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethanethioic acid moiety linked to a 1H-1,2,3-triazol-4-ylthio group via a methyl ester linkage

Properties

CAS No.

140128-01-4

Molecular Formula

C5H7N3OS2

Molecular Weight

189.3 g/mol

IUPAC Name

S-(2H-triazol-4-ylsulfanylmethyl) ethanethioate

InChI

InChI=1S/C5H7N3OS2/c1-4(9)10-3-11-5-2-6-8-7-5/h2H,3H2,1H3,(H,6,7,8)

InChI Key

SHWXDEZMFCXAKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCSC1=NNN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, S-[(1H-1,2,3-triazol-4-ylthio)methyl] ester typically involves the reaction of ethanethioic acid with a suitable triazole derivative. One common method involves the use of a nucleophilic substitution reaction where the triazole derivative is reacted with ethanethioic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or triazole moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethanethioic acid, S-[(1H-1,2,3-triazol-4-ylthio)methyl] ester involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound a candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethioic acid, S-(1-methylpropyl) ester
  • Ethanethioic acid, S-(2-methoxyphenyl) ester

Uniqueness

S-(((1H-1,2,3-Triazol-4-yl)thio)methyl) ethanethioate is unique due to the presence of the 1H-1,2,3-triazole moiety, which imparts distinct chemical and biological properties

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